molecular formula C20H21N7O B10912333 N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912333
M. Wt: 375.4 g/mol
InChI Key: NWDPYPXGNCFADI-UHFFFAOYSA-N
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Description

N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This step involves the reaction of 2-methyl-3-butanone with hydrazine hydrate to form 5-methyl-1H-pyrazole.

    Synthesis of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine, with formamide to form the triazolopyrimidine core.

    Coupling of the pyrazole and triazolopyrimidine moieties: This step involves the reaction of the pyrazole derivative with the triazolopyrimidine core under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the phenyl group: This step involves the reaction of the intermediate compound with a phenylating agent, such as phenylboronic acid, under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of N7-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N7-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Triazolopyrimidines: These compounds also share a similar core structure but differ in the attached functional groups, affecting their chemical properties and applications.

    Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic core, similar to N7-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE, but with different heterocyclic cores.

The uniqueness of N7-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H21N7O/c1-14(12-26-15(2)8-9-23-26)11-21-19(28)18-10-17(16-6-4-3-5-7-16)25-20-22-13-24-27(18)20/h3-10,13-14H,11-12H2,1-2H3,(H,21,28)

InChI Key

NWDPYPXGNCFADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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